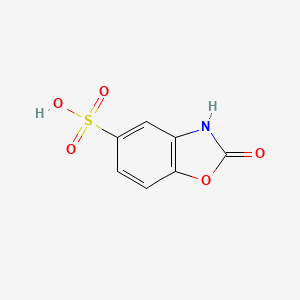

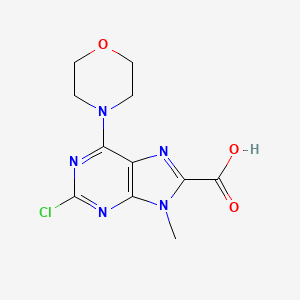

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid

Overview

Description

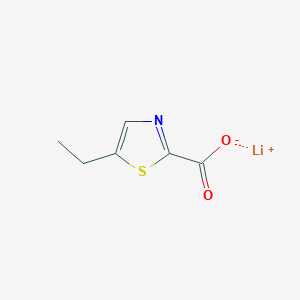

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (OBSA) is an important organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and other organic solvents. OBSA has a wide range of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers. In

Scientific Research Applications

Catalytic Applications and Synthesis

- Efficient Synthesis of Benzoxazole Derivatives : A method using poly (ethylene glycol)-bound sulfonic acid (PEG-SO3H) as a catalyst for the synthesis of various 2-aminobenzoxazoles and other benzoxazole derivatives demonstrates an economical and reusable approach with low catalytic loading, highlighting the potential for green chemistry applications (Chikhale et al., 2017).

Material Science

- Polybenzoxazine Membranes for Fuel Cells : Novel sulfonic acid-containing benzoxazine monomer synthesized for proton exchange membrane applications in direct methanol fuel cells shows promising properties including high proton conductivity and low methanol permeability, indicating its potential in energy conversion technologies (Yao et al., 2014).

Antioxidant Capacity and Chemical Reactions

- Antioxidant Capacity Reaction Pathways : Studies on the ABTS/PP decolorization assay provide insights into the reaction pathways for evaluating antioxidant capacity, including the formation of coupling adducts with ABTS•+, which may have implications for assessing the antioxidant potential of various substances (Ilyasov et al., 2020).

Ligand Design in Coordination Chemistry

- Coordination Chemistry of Oxazoline Ligands : The versatility of oxazoline ligands in transition metal-catalyzed asymmetric syntheses is highlighted, with a focus on their role in the design of chiral centers and the modulation of ligand characteristics for desired reactivity and selectivity (Gómez et al., 1999).

Antibacterial Agents

- Novel Membrane Active Antibacterial Agents : The development of 2-aminothiazole sulfanilamide oximes as new antibacterial agents to combat drug-resistant Acinetobacter baumannii infections, showcasing the potential for new therapeutic strategies in addressing antibiotic resistance (Wang et al., 2021).

Fluorescence Sensing

- Fluorescence Sensing of Anions : The development of anion sensors based on excited-state intramolecular proton transfer (ESIPT) mechanisms, with potential applications in environmental monitoring and biological sensing (Wu et al., 2007).

properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5S/c9-7-8-5-3-4(14(10,11)12)1-2-6(5)13-7/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDZJQWRCAKVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate](/img/structure/B1430566.png)